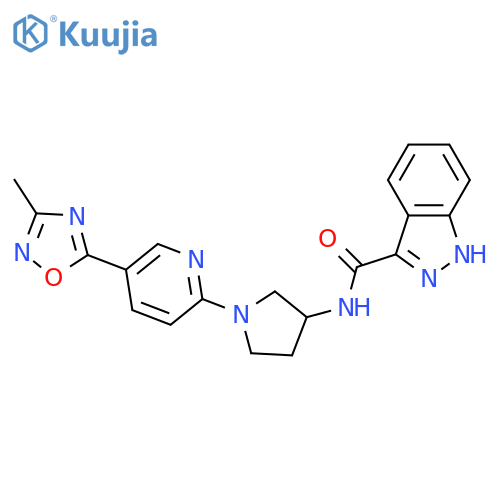

Cas no 1396810-95-9 (N-{1-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylpyrrolidin-3-yl}-1H-indazole-3-carboxamide)

N-{1-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylpyrrolidin-3-yl}-1H-indazole-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-{1-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylpyrrolidin-3-yl}-1H-indazole-3-carboxamide

- N-[1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl]-1H-indazole-3-carboxamide

-

- インチ: 1S/C20H19N7O2/c1-12-22-20(29-26-12)13-6-7-17(21-10-13)27-9-8-14(11-27)23-19(28)18-15-4-2-3-5-16(15)24-25-18/h2-7,10,14H,8-9,11H2,1H3,(H,23,28)(H,24,25)

- InChIKey: IOWUIVDDTLZIMQ-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(C=CC=C2)C(C(NC2CCN(C3=NC=C(C4ON=C(C)N=4)C=C3)C2)=O)=N1

N-{1-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylpyrrolidin-3-yl}-1H-indazole-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6252-2861-4mg |

N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-1H-indazole-3-carboxamide |

1396810-95-9 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F6252-2861-15mg |

N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-1H-indazole-3-carboxamide |

1396810-95-9 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F6252-2861-75mg |

N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-1H-indazole-3-carboxamide |

1396810-95-9 | 75mg |

$208.0 | 2023-09-09 | ||

| Life Chemicals | F6252-2861-20mg |

N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-1H-indazole-3-carboxamide |

1396810-95-9 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F6252-2861-100mg |

N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-1H-indazole-3-carboxamide |

1396810-95-9 | 100mg |

$248.0 | 2023-09-09 | ||

| Life Chemicals | F6252-2861-3mg |

N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-1H-indazole-3-carboxamide |

1396810-95-9 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6252-2861-5μmol |

N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-1H-indazole-3-carboxamide |

1396810-95-9 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6252-2861-40mg |

N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-1H-indazole-3-carboxamide |

1396810-95-9 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F6252-2861-1mg |

N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-1H-indazole-3-carboxamide |

1396810-95-9 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6252-2861-25mg |

N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-1H-indazole-3-carboxamide |

1396810-95-9 | 25mg |

$109.0 | 2023-09-09 |

N-{1-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylpyrrolidin-3-yl}-1H-indazole-3-carboxamide 関連文献

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

N-{1-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylpyrrolidin-3-yl}-1H-indazole-3-carboxamideに関する追加情報

N-{1-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylpyrrolidin-3-yl}-1H-indazole-3-carboxamide: A Comprehensive Overview

The compound N-{1-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylpyrrolidin-3-yl}-1H-indazole-3-carboxamide (CAS No. 1396810-95-9) is a highly specialized organic molecule with significant potential in the fields of pharmacology and materials science. This compound is characterized by its complex structure, which includes a pyridine ring, an oxadiazole moiety, and an indazole group, all interconnected through a pyrrolidine backbone. The presence of these functional groups endows the molecule with unique electronic and steric properties, making it a promising candidate for various applications.

Recent studies have highlighted the importance of heterocyclic compounds like oxadiazole and indazole in drug discovery. The oxadiazole ring, in particular, is known for its ability to enhance the bioavailability and stability of pharmaceutical agents. Similarly, the indazole group has been shown to exhibit potent anti-inflammatory and anticancer activities in preclinical models. The combination of these groups in the N-{1-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylpyrrolidin-3-yl}-1H-indazole-3-carboxamide structure suggests a potential for synergistic effects in therapeutic applications.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Researchers have employed various strategies, including Suzuki coupling and Buchwald-Hartwig amination, to construct the intricate framework of this molecule. These methods not only highlight the versatility of modern organic synthesis techniques but also underscore the importance of optimizing reaction pathways to achieve desired outcomes.

In terms of pharmacological activity, N-{1-5-(3-methyl-1,2,4-oxadiazol-5-yldy}pyridin... has shown promising results in vitro assays targeting key enzymes and receptors involved in inflammatory diseases and cancer. For instance, studies have demonstrated its ability to inhibit COX enzymes, which are central to inflammation pathways. Additionally, preliminary data suggest that this compound may modulate the activity of certain oncogenic signaling pathways, making it a potential candidate for anticancer therapies.

From a materials science perspective, the unique electronic properties of this compound make it an attractive candidate for applications in organic electronics. The conjugated system formed by the pyridine and indazole groups facilitates efficient charge transport, which is critical for devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Recent advancements in thin-film deposition techniques have further enhanced the feasibility of integrating this compound into next-generation electronic devices.

Looking ahead, the development of N-{1-something...} into a clinically viable drug or advanced material will depend on further preclinical testing and optimization. Collaborative efforts between chemists, biologists, and engineers will be essential to unlock its full potential across diverse applications. As research continues to unfold, this compound stands as a testament to the power of interdisciplinary collaboration in driving innovation within the chemical sciences.

1396810-95-9 (N-{1-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylpyrrolidin-3-yl}-1H-indazole-3-carboxamide) 関連製品

- 2168641-03-8(2-(5-ethylpyridin-3-yl)sulfanyl-1-(2-methylcyclopropyl)ethan-1-one)

- 2228121-42-2(2-amino-2-{1-1-(2-methylpropyl)-1H-pyrazol-3-ylcyclopropyl}acetic acid)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 131496-21-4(2-Hydroxy-1-(naphthalen-1-yl)ethan-1-one)

- 1803880-80-9(1-Bromo-3-(2-(bromomethyl)-5-ethylphenyl)propan-2-one)

- 1396856-60-2(N-(4-chlorophenyl)methyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide)

- 1895315-36-2(2-(2-chloroquinolin-3-yl)-2-methylpropan-1-amine)

- 1189934-32-4(1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea)

- 862705-62-2(4-(3-methoxyphenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine)

- 2172059-62-8(N-(cyclohexylmethyl)-N-cyclopropylcarbamoyl chloride)